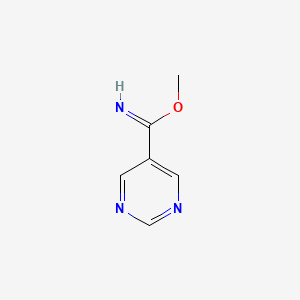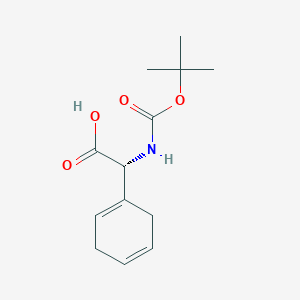
1H-Indole-3-ethanol, 6-fluoro-
Descripción general
Descripción
“1H-Indole-3-ethanol, 6-fluoro-” is a chemical compound with the molecular formula C10H10FNO . It is a derivative of indole, which is a heterocyclic compound that is widely used in scientific research and the manufacture of substances .
Synthesis Analysis
The synthesis of indole derivatives, including “1H-Indole-3-ethanol, 6-fluoro-”, often involves multicomponent reactions (MCRs). These are one-step, convergent strategies where multiple starting materials combine through covalent bonds to afford a single product . The preparation of 6-fluoroindole, a related compound, has been reported via the nitration of indoline .Molecular Structure Analysis
The molecular structure of “1H-Indole-3-ethanol, 6-fluoro-” can be represented as a 2D Mol file . The compound contains an indole nucleus, which is aromatic in nature due to the presence of 10 π-electrons .Chemical Reactions Analysis
Indole derivatives, including “1H-Indole-3-ethanol, 6-fluoro-”, are known to undergo a variety of chemical reactions. For example, they readily undergo electrophilic substitution due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación
Indole Derivatives and Antimicrobial Properties
Recent advancements in the study of indole derivatives have shown their significant pharmacological properties, including antimicrobial activities. Indole and its derivatives, such as Indomethacin, Indolmycin, and Oxypertine, have been identified for their high demand in the market due to their antibacterial and antifungal properties. These substances have been synthesized and evaluated over the last 25 years, focusing on their Structure–Activity Relationship (SAR) which underlies their antibacterial actions. This suggests that indole derivatives hold potential in developing new molecules with improved antibacterial properties (Kumar et al., 2023).
Metabolomics and Biofluid Analysis
The application of 1H Nuclear Magnetic Resonance (NMR) spectroscopy in metabolomics represents a promising approach to understanding the metabolic profiling of psychoactive substances in human biofluids. This analytical method can measure the breakdown of drugs into their metabolites, offering insights into the biological effects and mechanisms of action of various substances, including psychedelics. This method's utility in psychedelic research, particularly in structural elucidation and analytical characterization of psychedelic molecules, highlights its potential in clinical and naturalistic studies of psychedelic substances (Vilca-Melendez et al., 2021).
Toxicology and Ethanol-Induced Neurotoxicity
Research into the toxicological aspects of ethanol and its metabolites emphasizes the importance of understanding ethanol's role in inducing neurotoxic effects. Thiamine deficiency, oxidative metabolic pathways, and the consumption of ethanol have been closely associated with the development of neurodegenerative syndromes such as Marchiafava–Bignami disease (MBD). This disease is characterized by primary degeneration of the corpus callosum and is linked with ethanol-induced neurotoxic effects and hypovitaminosis B, pointing towards the need for further investigation into the synergism between ethanol's neurotoxic effects and nutritional deficiencies (Fernandes et al., 2017).
Nanotechnology and Drug Delivery
Nanoemulsion technology has emerged as a significant application in the delivery of ethanol leaf extracts from various plants, offering a controlled release of active ingredients. This technology is particularly important in pharmaceutical and cosmetic preparations, where the use of surfactants like Polysorbat 80 (Tween 80) and methods such as ultrasonication and microfluidization enable the production of nanoemulsions with particle sizes ranging from 10.9 nm to 312.1 nm. Such advancements in nanoemulsion characteristics suggest its potential for enhancing the bioavailability and efficacy of natural materials in drug delivery systems (Aini et al., 2022).
Mecanismo De Acción
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . They are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A and HIV-1 .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the replication of various RNA and DNA viruses .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Indole derivatives have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are essential entities found in many natural products like indole alkaloids, fungal, and marine organisms . Therefore, the future directions for “1H-Indole-3-ethanol, 6-fluoro-” could involve further exploration of its biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-1-2-9-7(3-4-13)6-12-10(9)5-8/h1-2,5-6,12-13H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZSOQJAKJGMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308895 | |
| Record name | 6-Fluoro-1H-indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-13-7 | |
| Record name | 6-Fluoro-1H-indole-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1H-indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
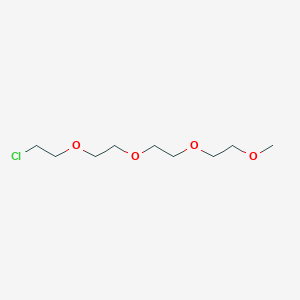
acetic acid](/img/structure/B3145595.png)
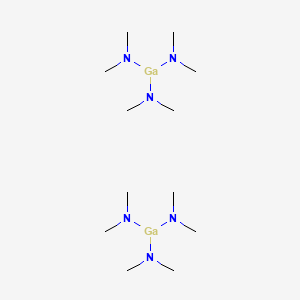

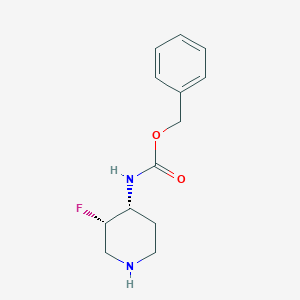
![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)
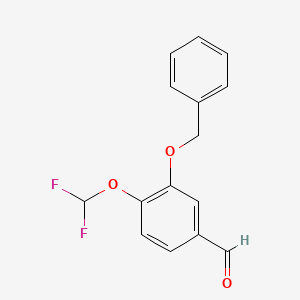

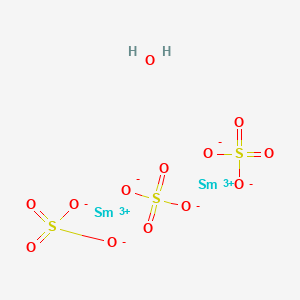

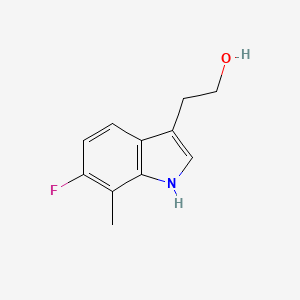
![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)
